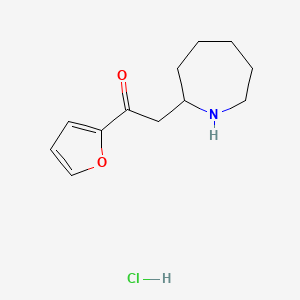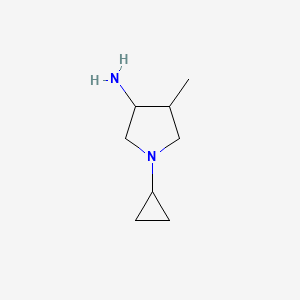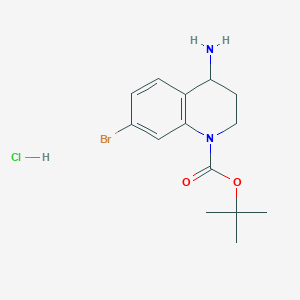
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride
Übersicht
Beschreibung
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a compound that has attracted significant attention from researchers. It is a white solid with a molecular weight of 363.68 g/mol . The IUPAC name for this compound is tert-butyl 4-amino-7-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2 H)-one’s involves cyclization of carbamate/ urea/ thiourea, isocyanate, reductive cyclization of azidoamide. Metal catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide .Molecular Structure Analysis
The InChI code for 4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is 1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H .Physical And Chemical Properties Analysis
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride is a white solid . Its molecular formula is C14H20BrClN2O2 and it has a molecular weight of 363.68 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The compound is extensively used in the synthesis and transformation of various chemical structures. A study detailed a method for synthesizing 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their transformation into furo[3,2-c]quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003). Another research outlined a general method for producing 4-halo-substituted quinolines and their polycyclic derivatives, highlighting the versatility of the compound in synthesizing complex quinoline structures (Shvartsberg & Kolodina, 2008).
Medicinal Chemistry and Drug Development
The compound also finds application in medicinal chemistry and drug development. For instance, studies have shown the synthesis of 4-aminoquinoline analogues and their platinum(II) complexes, demonstrating significant antituberculosis and antileishmanial activities (Carmo et al., 2011). Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives, synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline, revealed potent antimicrobial properties, showcasing the compound's role in developing new antimicrobial agents (Holla et al., 2006).
Photovoltaic and Electronic Applications
The compound is also used in the field of electronics and photovoltaics. A study demonstrated the use of 4H-pyrano[3,2-c]quinoline derivatives in fabricating organic–inorganic photodiode devices, highlighting their photovoltaic properties and potential applications in electronic devices (Zeyada et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-7-bromo-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c1-14(2,3)19-13(18)17-7-6-11(16)10-5-4-9(15)8-12(10)17;/h4-5,8,11H,6-7,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENASKOLVHVZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=C(C=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-Boc-7-bromo-3,4-dihydro-2H-quinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





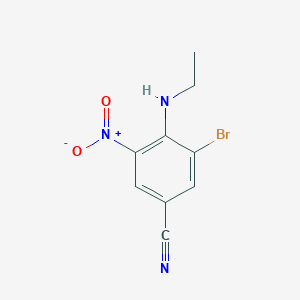
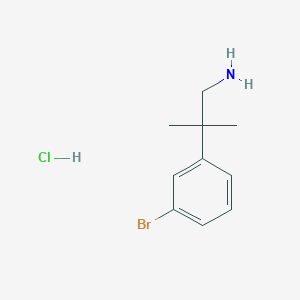

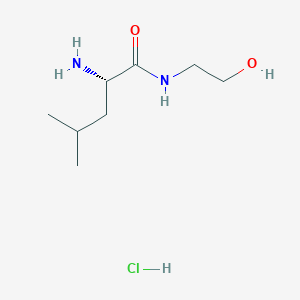
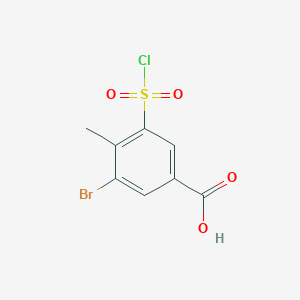


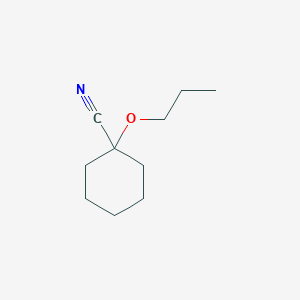
![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)
amine](/img/structure/B1378097.png)
